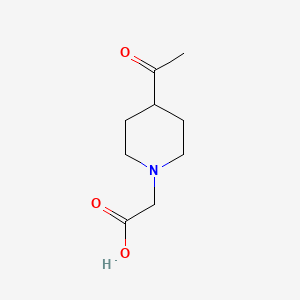

N-cyclopentylsulfamide

Descripción general

Descripción

N-cyclopentylsulfamide is a compound that can be derived from reactions involving cyclic enamine derivatives such as enesulfonamides. These compounds are known to participate in reactions to form nitrogen-containing polycyclic structures, which are of interest in the synthesis of complex organic molecules. The papers provided do not directly discuss N-cyclopentylsulfamide, but they do provide insights into the chemistry of related sulfamide and enamide compounds, which can be extrapolated to understand the behavior of N-cyclopentylsulfamide in various chemical contexts.

Synthesis Analysis

The synthesis of complex ring systems often involves the use of cyclic enamine derivatives like enesulfonamides and enamides. For instance, these derivatives can undergo platinum(II)-catalyzed tandem alkyne addition/Friedel-Crafts ring closure to form polycyclic structures . Similarly, N-(o-ethynylaryl)acrylamides can participate in visible-light-promoted tandem annulation with CH2Cl2 to synthesize cyclopenta[c]quinolin-4(5H)-ones and benzo[j]phenanthridin-6(5H)-ones . These methods demonstrate the potential pathways through which N-cyclopentylsulfamide could be synthesized or modified.

Molecular Structure Analysis

The molecular structure of compounds related to N-cyclopentylsulfamide can be quite complex. For example, the use of chiral cyclosulfamide as a chiral auxiliary has been applied to the asymmetric synthesis of chiral building blocks, indicating that the sulfamide moiety can be an integral part of stereochemically rich molecules . Additionally, the crystal structure of a related compound, N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, has been determined, showing a one-dimensional infinite chain-like structure stabilized by intramolecular and intermolecular hydrogen bonds . These findings suggest that N-cyclopentylsulfamide could also exhibit interesting structural features.

Chemical Reactions Analysis

The chemical reactivity of sulfamide derivatives is highlighted by the ability of N-(arylsulfonyl)acrylamides to undergo cyclization cascades via amidyl radical intermediates, leading to the formation of highly functionalized heterocyclic scaffolds . This indicates that N-cyclopentylsulfamide may also participate in radical-mediated reactions to form diverse heterocyclic structures. Furthermore, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene demonstrates the potential for N-cyclopentylsulfamide to engage in coupled reactions with various substrates .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of N-cyclopentylsulfamide, they do provide information on related compounds. For instance, the bioactivity of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was investigated, showing cytotoxicity to A549 tumor cells . This suggests that N-cyclopentylsulfamide could also possess bioactive properties. The detailed crystal structure analysis of related compounds provides insights into the potential solid-state properties of N-cyclopentylsulfamide, such as crystal packing and hydrogen bonding patterns .

Aplicaciones Científicas De Investigación

Metabolism and Hemoglobin Adduct Formation

N-cyclopentylsulfamide and related compounds have been studied for their metabolic processes in humans. For instance, acrylamide, a related compound, undergoes metabolism involving glutathione conjugation, leading to various metabolites. This study on acrylamide helps understand the metabolic pathways of similar compounds, including N-cyclopentylsulfamide (Fennell et al., 2005).

Synthesis and Chemical Properties

N-cyclopentylsulfamide, part of the sulfamide group, has been the subject of research focusing on its synthesis and properties. The synthesis of N2,N5-substituted cyclosulfamides, including N-cyclopentylsulfamide, offers insights into the chemical and spectral properties of these compounds, which are relevant in medicinal and bioorganic chemistry (Bendjeddou et al., 2005).

Catalytic Applications

Research into N-Boc-N-alkylsulfamides, including N-cyclopentylsulfamide, has shown their efficacy as substrates in catalytic processes like rhodium-catalyzed C-H insertion. This research paves the way for the development of new protocols in chemistry, offering access to various protected compounds (Kurokawa et al., 2009).

Biological Cell Detachment Applications

In the field of bioengineering, poly(N-isopropyl acrylamide) (pNIPAM), a compound related to N-cyclopentylsulfamide, has been used for the nondestructive release of biological cells and proteins. This application is significant for various biomedical studies and procedures, such as studying extracellular matrix and cell sheet engineering (Cooperstein & Canavan, 2010).

Safety And Hazards

This would involve a discussion of any known safety issues or hazards associated with the compound. This could include information about the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications, or investigations into the compound’s properties or reactivity.

I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.

Propiedades

IUPAC Name |

(sulfamoylamino)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJCDEYUOMXVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentylsulfamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.